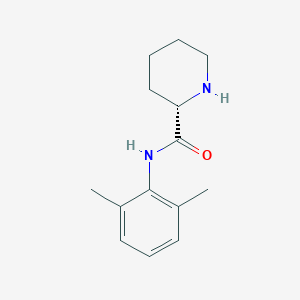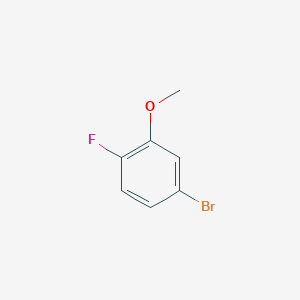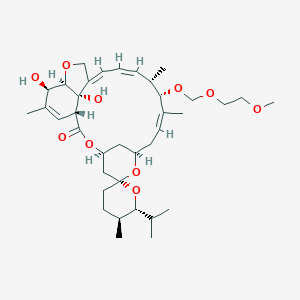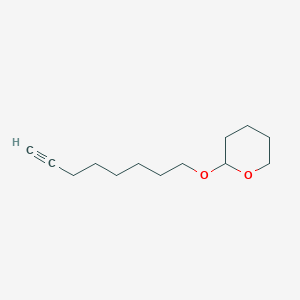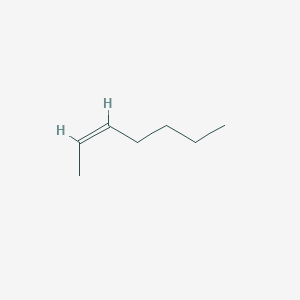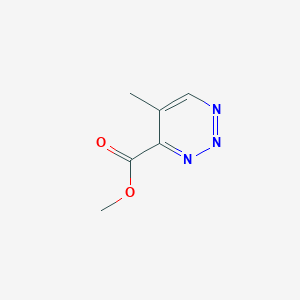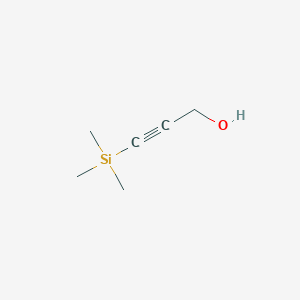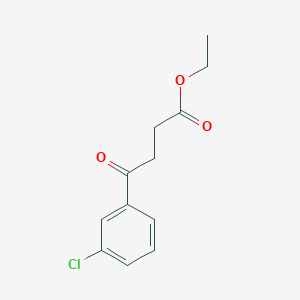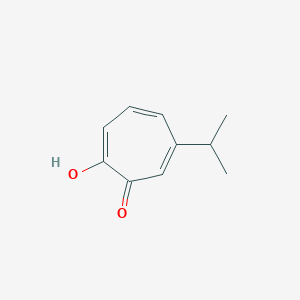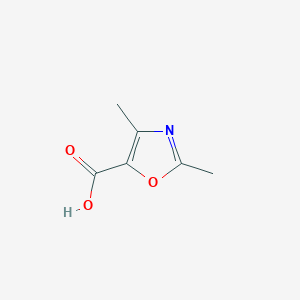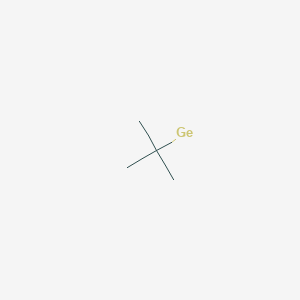
T-Butylgermane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
T-Butylgermane, also known as TBG, is a chemical compound with the molecular formula C4H12Ge . It is used in various chemical reactions and has been utilized in the synthesis of germanium nanorods and nanowires .
Synthesis Analysis
T-Butylgermane has been used as a precursor for the growth of highly crystalline Ge nanorods and nanowires in a low-temperature process using Ga as a growth promoter . In one case, a precursor mixture containing dry toluene, GaCp* and t-butylgermane was prepared and loaded in the reaction vessel. The growth was carried out at 210 or 230 °C for 18 hours to ensure a complete decomposition of the TBG .Molecular Structure Analysis
The molecular weight of T-Butylgermane is 132.78 and its molecular formula is C4H12Ge . It has been used in the formation of germylene-bridged diiron complexes .Chemical Reactions Analysis
T-Butylgermane has been used in the synthesis of germanium nanorods and nanowires . It has also been used in the formation of germylene-bridged diiron complexes .Physical And Chemical Properties Analysis
T-Butylgermane is a colorless liquid with a boiling point of 50°C and a specific gravity of 0.97 . It is sensitive to air and moisture .Wissenschaftliche Forschungsanwendungen
Microwave and Vibrational Spectra Studies
T-Butylgermane has been examined in microwave and vibrational spectra studies. The FT-microwave spectrum of n-butylgermane, a similar compound, was investigated, highlighting the importance of such compounds in spectroscopy. The study found the most stable conformer and provided insights into its dipole moments and vibrational spectrum (Stidham et al., 2011).
Structural Analysis in Organometallic Chemistry
T-Butylgermane derivatives have been involved in structural analysis within organometallic chemistry. For instance, hexa-t-butylcyclotrigermane and hexa-t-butyldigermane were synthesized, and their structures, featuring long Ge-Ge and Ge-C bonds, were analyzed. These compounds exhibited remarkable thermal and solvolytic stability despite extreme bond lengths (Weidenbruch et al., 1988).
Nanotechnology and Material Science
In nanotechnology and material science, t-butylgermane has been used as a safer precursor for Ge nanowire growth. This is particularly important in the fabrication of vertically aligned epitaxial Ge/Si heterostructure nanowire arrays, which are crucial for advanced electronic and photonic devices (Shimizu et al., 2009).
Photoinitiators in Polymer Chemistry
Acylgermanes, which can be derived from t-butylgermane, act as efficient photoinitiators. Their reactivity under photoexcitation has been studied extensively, providing valuable information for polymer chemistry and materials science (Neshchadin et al., 2013).
Synthesis of Polyhedral Germane Compounds
T-Butylgermane derivatives are instrumental in synthesizing complex polyhedral germane compounds. For instance, compounds like 4,8-dichloroocta-t-butyltetracyclooctagermane have been prepared and analyzed, expanding our understanding of germanium chemistry (Sekiguchi et al., 1989).
Safety and Hazards
Eigenschaften
InChI |
InChI=1S/C4H9Ge/c1-4(2,3)5/h1-3H3 |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPQIHKLSQKMGNE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Ge] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9Ge |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.74 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
T-Butylgermane | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does t-butylgermane act as a precursor for ligands in organometallic synthesis?
A1: The research article highlights the use of t-butylgermane as a precursor for generating germylene ligands []. When tBuGeH3 is reacted with CpFe(CO)2SiMe3 under photolytic conditions, it undergoes dehydrogenative coupling, leading to the formation of germylene-bridged diiron complexes. This demonstrates the ability of t-butylgermane to act as a source of :GeHtBu fragments, which can then coordinate to metal centers, forming novel organometallic compounds.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

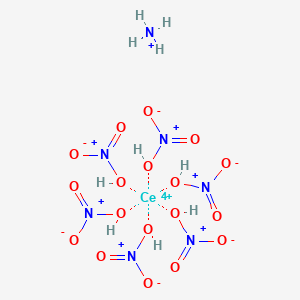
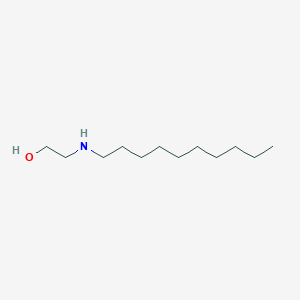
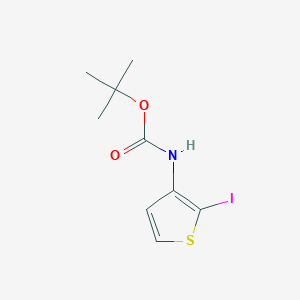
![6-Chloro-2-(chloromethyl)imidazo[1,2-b]pyridazine](/img/structure/B123380.png)
